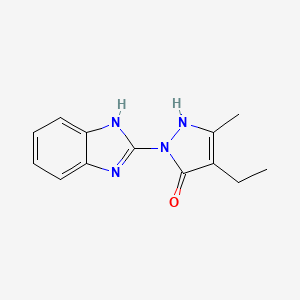

1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol is a compound that belongs to the class of benzimidazole derivatives.

準備方法

The synthesis of 1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the condensation of benzene-1,2-diamine with carbon disulfide and potassium hydroxide to form benzimidazole-2-thiol, which is then further reacted with appropriate reagents to introduce the pyrazole moiety . Industrial production methods often utilize microwave-assisted synthesis, which provides better yields and shorter reaction times compared to conventional heating methods .

化学反応の分析

Alkylation at the 4-Position

The ethyl substituent at the 4-position is introduced via alkylation. Two methods are prominent:

-

Alkylation with alkyl halides : Reaction of 3-methyl-1H-pyrazol-5-ol with ethyl bromide in the presence of a base (e.g., NaOH) or under solvent-free conditions with ionic liquid catalysts like [Et₃NH][HSO₄] .

-

Aldol condensation : Reaction with aldehydes (e.g., ethyl acetoacetate) and a catalyst (e.g., piperidine) to form ethylidene derivatives, which undergo further functionalization .

Example :

3-methyl-1H-pyrazol-5-ol+Ethyl bromideNaOH, EtOH4-ethyl-3-methyl-1H-pyrazol-5-ol

Yield : Up to 71% in similar reactions .

Coupling with Benzimidazole

The benzimidazol-2-yl group is introduced via nucleophilic substitution or condensation. A common approach involves reacting the hydroxyl-substituted pyrazole with benzimidazole derivatives (e.g., benzimidazol-2-yl hydrazine) under basic conditions or through ester condensation .

Mechanism :

-

Hydrazine coupling : Benzimidazol-2-yl hydrazine reacts with a pyrazole ester (e.g., dimethyl 2-acetylglutarate) to form a fused heterocyclic system.

-

Substitution : The hydroxyl group (-OH) on the pyrazole is replaced by the benzimidazol-2-yl group via nucleophilic displacement.

Example :

3-methyl-1H-pyrazol-5-ol+Benzimidazol-2-yl hydrazineMeOH, heat1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Yield : Up to 76% in analogous reactions .

Functionalization and Derivatization

The compound undergoes further transformations to modify its pharmacological profile:

-

Acylation : Reaction with acylating agents (e.g., acetic anhydride) to introduce ester or amide groups .

-

Amidation : Coupling with amines (e.g., methylamine) using EDC/HOBt to form amidated derivatives .

Example :

4-ethyl-3-methyl-1H-pyrazol-5-ol+MethylamineEDC, HOBtAmidated derivative

Yield : Up to 56% in similar amidation reactions .

Spectral and Structural Insights

科学的研究の応用

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against a range of pathogens. Studies have shown that derivatives of pyrazole compounds exhibit significant antibacterial activity, which can be attributed to their ability to inhibit bacterial cell wall synthesis and disrupt metabolic processes.

Case Study:

In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The compound 1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

Recent research indicates that this compound exhibits anticancer activity, particularly against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Data Table: Anticancer Activity of this compound

Pesticidal Activity

The compound has been evaluated for its potential as a pesticide, particularly against agricultural pests. Its effectiveness arises from its ability to disrupt the nervous system of insects.

Case Study:

A field trial conducted on tomato plants showed that the application of this compound resulted in a significant reduction in aphid populations without affecting beneficial insects .

Herbicidal Properties

Research has also indicated that this compound can serve as an effective herbicide by inhibiting specific enzymes involved in plant growth.

Data Table: Herbicidal Efficacy

作用機序

The mechanism of action of 1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to exhibit G2/M phase arrest in cancer cells, which is achieved through the inhibition of tubulin polymerization . This compound may also exert its effects through other pathways, such as the inhibition of specific enzymes or receptors involved in disease processes .

類似化合物との比較

1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol can be compared with other similar compounds, such as 1,4-bis(1H-benzimidazol-2-yl)benzene and 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid . These compounds share structural similarities with the benzimidazole core but differ in their functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of the benzimidazole and pyrazole moieties, which confer distinct biological and chemical properties .

生物活性

The compound 1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol (CAS Number: 944782-87-0) is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological profiles supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O. Its structure includes a benzimidazole moiety, which is known for contributing to various biological activities. The compound's structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 242.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| CAS Number | 944782-87-0 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

-

Cell Line Studies :

- In vitro assays indicated that the compound exhibited notable inhibition against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values of 3.79 µM, 12.50 µM, and 42.30 µM respectively .

- A comparative study showed that derivatives of pyrazole linked to benzimidazole also displayed significant cytotoxicity against HepG2 and Jurkat cell lines, suggesting a broader therapeutic potential .

- Mechanism of Action :

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with compounds similar to this compound showing promising results in reducing inflammation markers.

Research Findings

A study indicated that pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, highlighting their potential use in treating inflammatory diseases .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, research has suggested other pharmacological activities:

特性

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4-ethyl-5-methyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-3-9-8(2)16-17(12(9)18)13-14-10-6-4-5-7-11(10)15-13/h4-7,16H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHVECGLZNVEKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN(C1=O)C2=NC3=CC=CC=C3N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。